(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride
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Overview
Description
(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O3S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 3-chloro-4-methoxyphenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of 3-chloro-4-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate esters.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidation of the methoxy group can lead to the formation of the corresponding sulfone.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfones: Formed from the oxidation of the methoxy group.
Scientific Research Applications
(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methoxyphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: The simplest sulfonyl chloride, used in similar reactions but lacks the aromatic ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene ring instead of the 3-chloro-4-methoxyphenyl group, used in similar nucleophilic substitution reactions.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group, used in reactions requiring a stronger electron-withdrawing group.
Uniqueness
(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride is unique due to the presence of both chloro and methoxy substituents on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents provides a balance of electron-donating and electron-withdrawing effects, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C8H8Cl2O3S |
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Molecular Weight |
255.12 g/mol |
IUPAC Name |
(3-chloro-4-methoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O3S/c1-13-8-3-2-6(4-7(8)9)5-14(10,11)12/h2-4H,5H2,1H3 |
InChI Key |
ZFAFPSUITUBDIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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